molecular formula C9H10N6O B4455687 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide

Cat. No.: B4455687
M. Wt: 218.22 g/mol
InChI Key: IVPQJMSEYVSRSX-UHFFFAOYSA-N
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Description

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interaction between this compound and xanthine oxidase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the oxidation of xanthine to uric acid. Additionally, this compound has been found to interact with other enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as xanthine oxidase, leading to enzyme inhibition . This binding prevents the normal catalytic activity of the enzyme, resulting in altered biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The metabolic pathways of this compound involve its conversion into different metabolites, which may have distinct biochemical activities and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function, affecting overall cellular responses.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is unique due to its specific arrangement of the pyridine and triazole rings, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-13-8(16)4-7-12-9(15-14-7)6-2-1-3-11-5-6/h1-3,5H,4,10H2,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPQJMSEYVSRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
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2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
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2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
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